(2S,3S)-2-azido-3-methylpentanoyl chloride
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Overview
Description
(2S,3S)-2-azido-3-methylpentanoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is particularly interesting due to its azido group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azido-3-methylpentanoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with (2S,3S)-2-chloro-3-hydroxy ester compound.
Azidation: The hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Chlorination: The resulting azido alcohol is then treated with thionyl chloride (SOCl₂) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Safety Measures: Implementing stringent safety protocols due to the hazardous nature of azides and chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-azido-3-methylpentanoyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like primary amines in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Amides: Formed from substitution reactions.
Amines: Resulting from reduction reactions.
Triazoles: Produced from cycloaddition reactions.
Scientific Research Applications
(2S,3S)-2-azido-3-methylpentanoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-azido-3-methylpentanoyl chloride involves its reactivity due to the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides, amines, or triazoles .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-chloro-3-hydroxy ester compound: A precursor in the synthesis of (2S,3S)-2-azido-3-methylpentanoyl chloride.
(2S,3S)-2-acetamido-3-methylpentanoic acid: Another chiral compound with similar structural features.
Uniqueness
This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it distinct from other similar compounds that may lack the azido functionality .
Properties
CAS No. |
921927-92-6 |
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Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(2S,3S)-2-azido-3-methylpentanoyl chloride |
InChI |
InChI=1S/C6H10ClN3O/c1-3-4(2)5(6(7)11)9-10-8/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
PZBGLYNCBRBCJA-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)Cl)N=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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